molecular formula C21H33NO B12624929 N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine CAS No. 920280-81-5

N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine

Katalognummer: B12624929
CAS-Nummer: 920280-81-5
Molekulargewicht: 315.5 g/mol
InChI-Schlüssel: MHEQYQKEMNHXPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine is an organic compound with the molecular formula C21H33NO. It is a complex amine that features both cyclohexyl and cycloheptyl groups, making it a unique structure in organic chemistry. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine typically involves multiple steps, starting with the preparation of the benzyloxy methyl group and its subsequent attachment to a cyclohexyl ring. The cyclohexyl group is then combined with a cycloheptanamine through a series of reactions that may include hydrogenation, alkylation, and amination. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality and reduce the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexyl group.

    Cycloheptanamine: An amine with a cycloheptyl group.

    Benzyloxycyclohexane: A compound with a benzyloxy group attached to a cyclohexane ring.

Uniqueness

N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine is unique due to its combination of cyclohexyl and cycloheptyl groups, along with the benzyloxy methyl group. This unique structure imparts distinctive chemical and physical properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

920280-81-5

Molekularformel

C21H33NO

Molekulargewicht

315.5 g/mol

IUPAC-Name

N-[4-(phenylmethoxymethyl)cyclohexyl]cycloheptanamine

InChI

InChI=1S/C21H33NO/c1-2-7-11-20(10-6-1)22-21-14-12-19(13-15-21)17-23-16-18-8-4-3-5-9-18/h3-5,8-9,19-22H,1-2,6-7,10-17H2

InChI-Schlüssel

MHEQYQKEMNHXPB-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)NC2CCC(CC2)COCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.